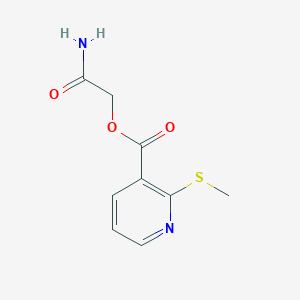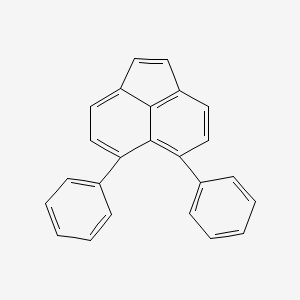
5,6-Diphenylacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diphenylacenaphthylene is an organic compound with the molecular formula C24H16 It is a derivative of acenaphthylene, featuring two phenyl groups attached at the 5 and 6 positions of the acenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenylacenaphthylene typically involves the reaction of acenaphthylene with phenyl-substituted reagents under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where acenaphthylene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Diphenylacenaphthylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the acenaphthylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl and acenaphthylene derivatives.
Scientific Research Applications
5,6-Diphenylacenaphthylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5,6-Diphenylacenaphthylene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: The parent compound without the phenyl substitutions.
5,6-Dimethylacenaphthylene: A similar compound with methyl groups instead of phenyl groups.
5,6-Diphenylacenaphthene: A hydrogenated derivative of 5,6-Diphenylacenaphthylene.
Uniqueness
This compound is unique due to the presence of phenyl groups, which enhance its stability and modify its electronic properties. This makes it particularly useful in applications requiring high thermal stability and specific electronic characteristics, such as in the development of organic electronic devices.
Properties
Molecular Formula |
C24H16 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5,6-diphenylacenaphthylene |
InChI |
InChI=1S/C24H16/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(24(21)23(19)20)18-9-5-2-6-10-18/h1-16H |
InChI Key |
LIQBNERRXVWVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C4C3=C(C=C4)C=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


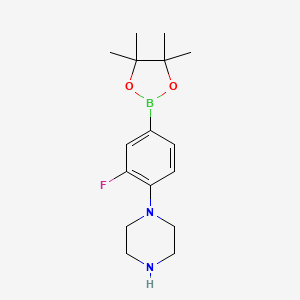

![3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13351346.png)
![(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13351352.png)
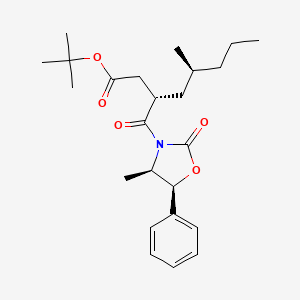
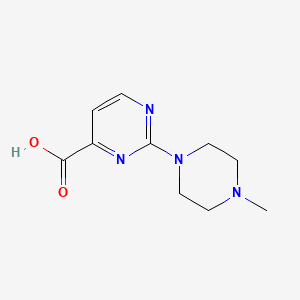
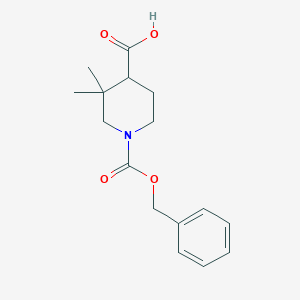

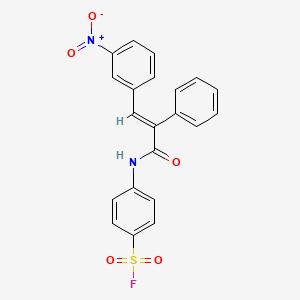
![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)

